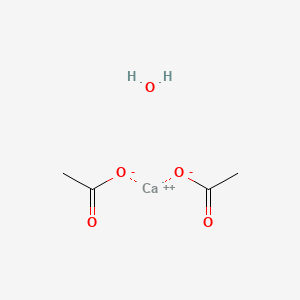
calcium;diacetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium diacetate hydrate, also known as calcium acetate hydrate, is a calcium salt of acetic acid. It is commonly used in various applications, including as a food additive, a binder for phosphorus in medical treatments, and in industrial processes. The compound is hygroscopic in its anhydrous form and typically exists as a monohydrate in its common form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium diacetate hydrate can be synthesized by reacting calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows:
From calcium carbonate: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
From calcium hydroxide: [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods
Industrial production of calcium diacetate hydrate typically involves the same reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is then evaporated to obtain the solid calcium diacetate hydrate .
Análisis De Reacciones Químicas
Types of Reactions
Calcium diacetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form calcium carbonate and acetone. [ \text{Ca}(\text{CH}_3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Reaction with acids: It reacts with stronger acids to form acetic acid and the corresponding calcium salt of the stronger acid. [ \text{Ca}(\text{CH}_3\text{COO})_2 + 2\text{HCl} \rightarrow 2\text{CH}_3\text{COOH} + \text{CaCl}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diacetate hydrate include strong acids like hydrochloric acid and sulfuric acid. The reactions typically occur at room temperature or under mild heating conditions .
Major Products
The major products formed from these reactions include calcium carbonate, acetone, acetic acid, and the corresponding calcium salts of the reacting acids .
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Hyperphosphatemia Treatment
Calcium diacetate hydrate is primarily used in the treatment of hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, particularly in patients with chronic kidney disease. It acts as a phosphate binder, reducing the absorption of dietary phosphate and thereby lowering serum phosphate levels .
1.2 Food Additive
As a food additive, calcium diacetate is utilized for its stabilizing and buffering properties. It is commonly found in candy products under the E263 designation . Its use enhances the shelf life and quality of food products.
Material Science Applications
2.1 Cement and Mortar
Research has shown that incorporating calcium diacetate hydrate into cement mortars can accelerate hydration processes, improve microstructure density, and enhance compressive strength. A study indicated that a 2% solution of calcium acetate significantly increased the compressive strength of mortars by 23.34% after 3 days and 15.43% after 28 days compared to control samples .
2.2 Nanoparticle Synthesis
Calcium diacetate hydrate is used as a precursor for synthesizing magnetite-calcium phosphate core-shell nanoparticles. These nanoparticles have potential applications in drug delivery systems and bioimaging due to their biocompatibility and magnetic properties .
Environmental Applications
3.1 Carbon Dioxide Capture
Calcium diacetate hydrate has been explored as a precursor for developing calcium oxide-based mesoporous carbon dioxide sorbents. This application is vital for carbon capture technologies aimed at mitigating climate change by reducing greenhouse gas emissions .
3.2 Waste Utilization
Recent studies have demonstrated that calcium acetate can be derived from eggshell waste through chemical transformations, providing an eco-friendly method for producing value-added products while minimizing waste . This process not only recycles waste but also produces useful materials such as calcium hydrogen phosphate.
Case Studies
Mecanismo De Acción
Calcium diacetate hydrate works by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This mechanism is particularly useful in patients with kidney disease, where it helps to lower blood phosphate levels by forming insoluble calcium phosphate, which is then excreted in the feces .
Comparación Con Compuestos Similares
Similar Compounds
Calcium acetate:
Magnesium acetate: Another acetate salt used for similar purposes but with magnesium as the central ion.
Uniqueness
Calcium diacetate hydrate is unique in its high solubility at neutral pH, making it highly effective as a phosphate binder. Its ability to form stable complexes with various ions also makes it versatile in different scientific and industrial applications .
Propiedades
Número CAS |
114460-21-8; 5743-26-0 |
|---|---|
Fórmula molecular |
C4H8CaO5 |
Peso molecular |
176.181 |
Nombre IUPAC |
calcium;diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
Clave InChI |
XQKKWWCELHKGKB-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















